5-Chloro-2-hydroxybenzohydrazide

Übersicht

Beschreibung

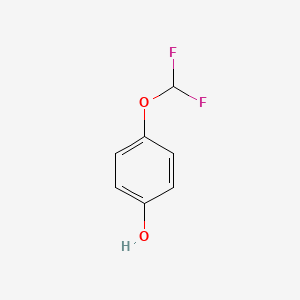

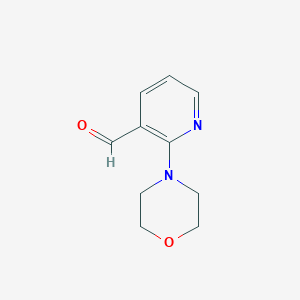

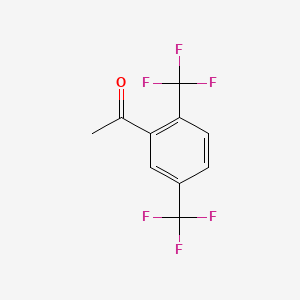

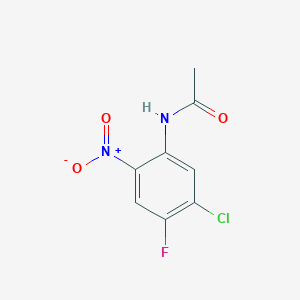

5-Chloro-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecule contains a total of 19 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

5-Chloro-2-hydroxybenzohydrazide is a solid substance at room temperature . It has a molecular weight of 186.6 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

5-Chloro-2-hydroxybenzohydrazide, with its CAS Number: 5022-48-0, is a compound that can be used in the development of new pharmaceuticals . Its hydrazide group is particularly useful in the synthesis of various drugs, including antitubercular agents, as hydrazides are known to be critical components in the structure of many medications.

Material Science

In material science, this compound can contribute to the creation of novel materials with specific properties. The chloro and hydroxy groups may allow for the formation of polymers or co-polymers that could be used in coatings, adhesives, or as part of composite materials .

Chemical Synthesis

5-Chloro-2-hydroxybenzohydrazide serves as a building block in chemical synthesis. It can be used to construct complex molecules for organic chemistry research, potentially leading to the discovery of new reactions or pathways .

Analytical Chemistry

Due to its unique structure, this compound can be used as a standard or reagent in analytical chemistry to calibrate instruments or develop new analytical methods, particularly in spectroscopy or chromatography .

Biochemistry

In biochemistry, it can be utilized to study enzyme-substrate interactions, especially with enzymes that target hydrazide or chlorinated substrates. This can be pivotal in understanding metabolic pathways and designing inhibitors .

Proteomics

As a proteomics tool, 5-Chloro-2-hydroxybenzohydrazide can be used to modify proteins or peptides, which can then be studied for structural or functional changes. This can help in understanding protein function and interaction .

Agricultural Chemistry

In the field of agricultural chemistry, this compound could be explored for the development of new pesticides or herbicides. The chloro group, in particular, is a common moiety in many agrochemicals .

Environmental Science

Lastly, in environmental science, researchers can investigate the breakdown products of 5-Chloro-2-hydroxybenzohydrazide in soil or water to assess its environmental impact and degradation pathways .

Each of these applications leverages the unique chemical structure of 5-Chloro-2-hydroxybenzohydrazide, which is characterized by its molecular formula

C7H7ClN2O2 C_7H_7ClN_2O_2 C7H7ClN2O2

and a molecular weight of 186.6 . The compound’s ability to participate in various chemical reactions makes it a versatile tool in scientific research across multiple disciplines. <|\im_end|>Eigenschaften

IUPAC Name |

5-chloro-2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVLIGXZOGZELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383469 | |

| Record name | 5-chloro-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-hydroxybenzohydrazide | |

CAS RN |

5022-48-0 | |

| Record name | 5-chloro-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-Chloro-2-hydroxybenzohydrazide in the development of influenza virus inhibitors?

A: The research paper highlights the synthesis and structure-activity relationship of a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides as potential influenza virus inhibitors []. 5-Chloro-2-hydroxybenzohydrazide is a key starting material in their synthesis. These carboxamides are structurally similar to known fusion inhibitors, targeting the hemagglutinin protein of the influenza virus. While the specific role of the 5-chloro-2-hydroxyphenyl moiety isn't explicitly detailed in this study, its presence within the synthesized compounds suggests its potential contribution to antiviral activity. Further research is needed to fully elucidate its impact on binding affinity, target interaction, and overall antiviral efficacy.

Q2: How is 5-Chloro-2-hydroxybenzohydrazide incorporated into the final antiviral compounds?

A: The paper describes a one-pot, three-component cyclocondensation reaction []. In this method, 5-Chloro-2-hydroxybenzohydrazide reacts with a carbonyl compound (specifically, an aryl or alkyl aldehyde) and a sulfanyl acid. This reaction yields the desired N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides, incorporating the 5-chloro-2-hydroxyphenyl moiety from 5-Chloro-2-hydroxybenzohydrazide into the final structure. This efficient synthetic approach allows for the generation of diverse compound libraries by varying the aldehyde and sulfanyl acid components, facilitating structure-activity relationship studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1586970.png)

![N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1586982.png)